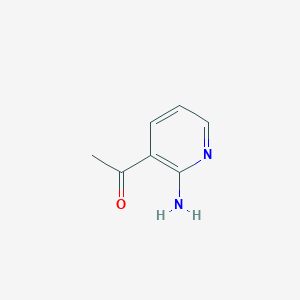

2-Amino-3-acetylpyridine

描述

Significance in Contemporary Chemical and Biomedical Research

2-Amino-3-acetylpyridine, a pyridine (B92270) derivative, is a versatile compound that has attracted significant attention in various scientific fields, particularly in pharmaceutical and biomedical research. chemimpex.comjapsonline.com Its unique molecular structure, featuring both an amino and an acetyl group, makes it a valuable building block for the synthesis of more complex molecules and a key intermediate in the development of new drugs. chemimpex.com

The compound's significance stems from its role as a precursor in the creation of a wide range of biologically active molecules. chemimpex.comjapsonline.com Researchers have explored its potential in developing pharmaceuticals with anti-inflammatory and antimicrobial properties. chemimpex.com Furthermore, derivatives of this compound are under investigation for their effectiveness in treating various diseases, highlighting its importance in drug discovery. chemimpex.com

Beyond pharmaceuticals, this compound finds applications in other areas of chemical research. It is utilized in agricultural chemistry for the formulation of pesticides and herbicides. chemimpex.com In material science, it is incorporated into polymers to enhance their thermal stability and mechanical properties. chemimpex.com The compound also serves as a reagent in analytical chemistry. chemimpex.com

| Area of Research | Application of this compound |

|---|---|

| Pharmaceutical Development | Serves as a building block for synthesizing various pharmaceuticals, especially those targeting neurological disorders. chemimpex.com |

| Agricultural Chemistry | Used in the formulation of agrochemicals like pesticides and herbicides. chemimpex.com |

| Material Science | Incorporated into polymers to improve thermal stability and mechanical properties. chemimpex.com |

| Analytical Chemistry | Acts as a reagent in analytical techniques such as chromatography. chemimpex.com |

| Biochemical Research | Utilized to study enzyme interactions and metabolic pathways. chemimpex.com |

Historical Context of Pyridine Chemistry Relevant to this compound Research

The study of pyridine and its derivatives has a rich history, forming a foundational aspect of heterocyclic chemistry. Pyridine-based compounds have long been recognized for their diverse biological activities and have been integral to the development of numerous pharmaceuticals and agricultural products. japsonline.comresearchgate.net Many pyridine derivatives are known to possess a wide array of therapeutic properties, including antimicrobial, antiviral, antitumor, analgesic, and anti-inflammatory effects. researchgate.net

The synthesis of substituted pyridines, such as this compound, has been a subject of extensive research. Various synthetic methodologies have been developed to introduce different functional groups onto the pyridine ring, thereby creating a vast library of compounds for biological screening. For instance, the Tschitschibabin amination reaction, a classic method for introducing an amino group into the pyridine ring, has been adapted for the synthesis of aminopyridines.

The development of multicomponent reactions has further streamlined the synthesis of complex pyridine derivatives. researchgate.netresearchgate.net These reactions allow for the efficient, one-pot construction of highly functionalized pyridines from simple starting materials. researchgate.net The ongoing exploration of novel synthetic routes and the application of modern catalytic systems continue to expand the chemical space of accessible pyridine derivatives, including those related to this compound. researchgate.net This continuous innovation in synthetic chemistry provides a solid foundation for the contemporary research and application of this important compound.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O chemimpex.comcymitquimica.com |

| Molecular Weight | 136.15 g/mol chemimpex.comcymitquimica.com |

| Appearance | Off-white powder chemimpex.com |

| Melting Point | 139-140°C |

| Boiling Point | 283.8°C (at 760 mmHg) |

| Density | 1.2 g/cm³ |

| CAS Number | 65326-33-2 chemimpex.com |

Structure

3D Structure

属性

IUPAC Name |

1-(2-aminopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVLGAQNNFJKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507655 | |

| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65326-33-2 | |

| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Acetylpyridine

Established Synthetic Routes to 2-Amino-3-acetylpyridine Scaffolds

The synthesis of the this compound framework can be accomplished through various methodologies, ranging from the convergence of multiple components in a single pot to the targeted modification of pre-existing pyridine (B92270) rings.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures like pyridines from simple starting materials in a single synthetic operation. While direct MCRs to this compound are less common, extensive research has focused on the synthesis of the closely related and structurally significant 2-amino-3-cyanopyridine (B104079) derivatives. These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297). mdpi.comresearchgate.netresearchgate.netresearchgate.net

These MCRs are prized for their atom economy and the ability to generate diverse libraries of substituted pyridines by varying the initial components. researchgate.net The resulting 2-amino-3-cyanopyridine products are valuable intermediates that can be further elaborated to other functional derivatives, including pyrido[2,3-d]pyrimidines through intermolecular cyclization with formamide. mdpi.com

Targeted Syntheses from Precursors

Several targeted synthetic strategies have been developed, starting from functionalized pyridine precursors.

One of the most well-documented methods begins with 2-fluoropyridine (B1216828). The process involves three main steps:

Lithiation: Deprotonation of 2-fluoropyridine using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (-70°C) creates a lithiated intermediate.

Acetylation: The introduction of the acetyl group at the 3-position is achieved by reacting the intermediate with chromium trioxide (CrO₃) in acetone, yielding 3-acetyl-2-fluoropyridine (B1337989) with high efficiency (84%).

Amination: The final step involves the substitution of the fluorine atom with an amino group by heating with aqueous ammonia under reflux, producing this compound in a 90% yield.

An alternative approach utilizes the classic Tschitschibabin amination reaction on 3-acetylpyridine (B27631). In this method, 3-acetylpyridine is treated with sodium amide (NaNH₂) in an inert solvent like xylene at elevated temperatures (110–130°C). The acetyl group directs the amination to the C-2 position. However, this reaction often suffers from lower yields (35–45%) due to competitive side reactions.

Other precursors have also been employed. A patented method describes the conversion of 2-picolinic acid into 2-acetylpyridine (B122185), which can then be nitrated and reduced to introduce the amino group, although this pathway is noted to be less efficient. Another innovative route uses furfural, a renewable feedstock. This process involves the ring-opening of furfural, followed by a series of reactions including sulfamation, hydrolysis, and finally acetylation to yield the desired product.

| Method | Starting Material | Key Reagents | Number of Steps | Reported Overall Yield |

|---|---|---|---|---|

| Lithiation-Acetylation-Amination | 2-Fluoropyridine | LDA, CrO₃, Aqueous NH₃ | 3 | ~68–75% |

| Tschitschibabin Amination | 3-Acetylpyridine | NaNH₂ | 1 | 35–45% |

| Furan Ring-Opening | Furfural | Cl₂/Br₂, NH₂SO₃H, NaOH, Ac₂O | 4 | ~55–60% (calculated from step yields) |

| From 2-Picolinic Acid | 2-Picolinic Acid | SOCl₂, Di-tert-butyl malonate, HNO₃, Reducing agent | Multiple | 40–50% |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in developing more sustainable and efficient synthetic protocols. Both homogeneous and heterogeneous catalysts have been explored for the synthesis of pyridine scaffolds.

Alum (KAl(SO₄)₂·12H₂O) has emerged as an inexpensive, non-toxic, and efficient catalyst for various organic transformations. nih.govnih.govresearchgate.net Research has demonstrated its effectiveness in the synthesis of complex heterocyclic derivatives from 3-acetylpyridine in aqueous media. nih.govnih.gov In one study, alum catalyzed the three-component reaction of 3-acetyl pyridine, amino acids, and thiosemicarbazide (B42300) at 80°C to produce 1,2,4-triazole (B32235) derivatives. nih.govnih.govresearchgate.net This work highlights the potential of alum as an environmentally benign catalyst for reactions involving pyridine ketones, promoting high yields and operational simplicity under green chemistry principles. nih.gov

In recent years, nanostructured materials have gained significant attention as highly effective heterogeneous catalysts due to their large surface area and unique electronic properties. Several nanostructured catalysts have been successfully employed in the synthesis of 2-amino-3-cyanopyridine derivatives, which are structural analogs of this compound.

Examples of such catalysts include:

Diphosphates: Nanostructured sodium calcium pyrophosphate (Na₂CaP₂O₇) has been used as a reusable and environmentally friendly catalyst for the one-pot, solvent-free synthesis of 2-amino-3-cyanopyridines from aromatic aldehydes, malononitrile, a ketone, and ammonium acetate, with yields ranging from 84–94%. mdpi.com

Graphene Oxide-Supported Copper: A nanocatalyst fabricated by immobilizing a copper complex on graphene oxide nanosheets has shown good catalytic activity for the synthesis of imidazo[1,5-a]pyridine (B1214698) nuclei from 2-acetylpyridine and alkylamines. nih.gov The 2D structure of the graphene support acts as a "nanoreactor," enhancing catalytic performance. nih.gov

Magnetic Nanoparticles: Various magnetic nanoparticles, such as Fe₃O₄ functionalized with melamine-imidazole groups and cobalt (II), have been developed as recyclable catalysts for the one-pot synthesis of 2-amino-3-cyanopyridines. researchgate.netorgchemres.org These catalysts are easily separated from the reaction mixture using an external magnet and can be reused multiple times without significant loss of activity. researchgate.net Copper nanoparticles on charcoal (Cu/C) have also proven effective for the four-component synthesis of these derivatives. researchgate.net

| Catalyst | Reaction Type | Key Features | Reported Yields |

|---|---|---|---|

| Nanostructured Na₂CaP₂O₇ | Four-component synthesis of 2-amino-3-cyanopyridines | Heterogeneous, reusable, solvent-free conditions mdpi.com | 84–94% mdpi.com |

| Cu@AA@APTES@GO | Transannulation of 2-acetylpyridine to imidazo[1,5-a]pyridines | Graphene oxide support, heterogeneous, reusable nih.gov | Moderate to good nih.gov |

| Fe₃O₄@...-Co(II) | Four-component synthesis of 2-amino-3-cyanopyridines | Magnetic, recyclable, solvent-free conditions researchgate.net | High efficiency researchgate.net |

| Copper on Charcoal (Cu/C) | Four-component synthesis of 2-amino-3-cyanopyridines | Heterogeneous, recyclable, applicable to large scale researchgate.net | Good to excellent researchgate.net |

Derivatization Strategies and Functionalization of this compound

This compound is a versatile intermediate, with the amino group and the acetyl group providing two reactive sites for further chemical transformations. These functional groups allow for the construction of a variety of fused heterocyclic systems.

The ortho-disubstituted nature of the compound, with its adjacent amino and carbonyl functionalities, makes it an ideal precursor for cyclization reactions to form fused polyheterocycles. lookchem.com For example, it can be readily cyclized to produce naphthyridines, which are aza-analogs of coumarins and xanthones. lookchem.com Downstream products that have been synthesized from this compound include 1-benzyl-4-methyl-1,8-naphthyridin-(1H)2-one-3-carboxylic acid and various pyrido[2,3-d]pyrimidine (B1209978) derivatives. lookchem.com These transformations underscore the utility of this compound as a key scaffold in medicinal chemistry and materials science.

A Deep Dive into the Synthetic Routes and Chemical Behavior of this compound

The heterocyclic compound this compound is a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential applications in pharmaceuticals and material science. chemimpex.com Its unique structure, featuring both an amino and an acetyl functional group, allows it to participate in a diverse array of chemical reactions. This article explores the key synthetic methodologies and chemical transformations of this compound, delving into reaction mechanisms and the formation of various heterocyclic systems.

Synthetic Methodologies and Chemical Transformations

The synthesis and reactions of this compound are central to the development of novel compounds. Researchers have explored various methods for its preparation and subsequent transformation into more elaborate structures.

Aminopyridine Acetylation Mechanisms and Kinetics

The acetylation of aminopyridines is a fundamental transformation in organic chemistry. The kinetics and mechanisms of these reactions are influenced by several factors, including the catalyst, solvent, and the nature of the acylating agent. nih.govuni-muenchen.de For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be highly effective in catalyzing acylation reactions. researchgate.net

Mechanistic studies have revealed that acyl-transfer reactions can proceed through a stepwise mechanism involving tetrahedral intermediates. uni-muenchen.de The efficiency of these reactions can be significantly impacted by the reaction conditions. For example, in a solvent-free ball-mill approach for the acylation of dimedone, DMAP was the only base that selectively promoted the formation of the C-acylation product. rsc.org This selectivity is attributed to a two-step mechanism involving the initial formation of the O-acylated intermediate, followed by a Fries rearrangement to the more thermodynamically stable C-acylated product. rsc.org

NMR-based kinetic studies on the acetylation of anisidine have provided direct evidence for the in-situ formation of a ketene (B1206846) intermediate. rsc.org The reaction proceeds through this highly reactive species, leading to the formation of the acetylated product. rsc.org

Formation of Schiff Base Ligands from 2-Acetylpyridine

2-Acetylpyridine is a common precursor for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction of 2-acetylpyridine with various primary amines. mdpi.comnih.govresearchgate.net The resulting Schiff bases are of significant interest due to their ability to coordinate with a wide range of metal ions, forming stable complexes. researchgate.net

The synthesis of these Schiff base ligands is often straightforward, involving the refluxing of 2-acetylpyridine with the corresponding amine in a suitable solvent like ethanol (B145695). mdpi.comjapsonline.com The reaction conditions, such as pH, can play a crucial role in the successful formation of the Schiff base. researchgate.net

Table 1: Examples of Schiff Base Ligands Derived from 2-Acetylpyridine

| Reactant 1 | Reactant 2 | Resulting Schiff Base Ligand | Reference |

|---|---|---|---|

| 2-acetylpyridine | 4-(2-aminoethyl)morpholine | 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine | mdpi.com |

| 2-acetylpyridine | 4-(2-aminoethyl)piperazine | 2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)-ethylidene)ethanamine | mdpi.com |

| 2-acetylpyridine | N,N-dimethylethylenediamine | N1,N1-dimethyl-N2-(1-(pyridin-2-yl)ethylidene)ethane-1,2-diamine | mdpi.com |

| 2-acetylpyridine | Methionine | (S)-4-(methylthio)-2-((1-(pyridin-2-yl)ethylidene)amino)butanoic acid | uomustansiriyah.edu.iq |

Cyclization and Heterocycle Annulation Reactions Involving this compound Intermediates

This compound serves as a key intermediate in the synthesis of various fused heterocyclic systems through cyclization and annulation reactions. chemimpex.comcymitquimica.com These reactions exploit the reactivity of the amino and acetyl groups to construct new rings onto the pyridine core.

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. rsc.org These compounds are of interest due to their potential biological activities. researchgate.netnih.govencyclopedia.pub The synthesis often involves the reaction of a 2-amino-3-cyanopyridine derivative, which can be conceptually related to this compound, with various reagents to form the fused pyrimidine (B1678525) ring. researchgate.net For example, the reaction of 2-aminonicotinonitrile with acylating or thioacylating agents followed by intramolecular heterocyclization can yield pyrido[2,3-d]pyrimidine derivatives. rsc.org Another approach involves the condensation of 2,4,6-triaminopyrimidine (B127396) with nitromalonaldehyde (B3023284) to form a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be further modified. nih.govencyclopedia.pub

This compound intermediates can also be utilized in the synthesis of thiazole (B1198619) and thiophene (B33073) derivatives. mdpi.comscispace.com For instance, the reaction of a hydrazide-hydrazone derivative of 3-acetylpyridine with elemental sulfur and an appropriate isothiocyanate can lead to the formation of a thiazole ring. mdpi.com Similarly, thiophene derivatives can be synthesized through Gewald's thiophene synthesis, which involves the reaction of an active methylene (B1212753) compound, an aldehyde or ketone, and elemental sulfur. mdpi.com The reaction of a hydrazide-hydrazone of 3-acetylpyridine with cyclic ketones like cyclohexanone (B45756) or cyclopentanone (B42830) in the presence of sulfur and a base can yield tetrahydrobenzo[b]thiophene and cyclopentene[b]thiophene derivatives, respectively. mdpi.com

The reactivity of this compound allows for the synthesis of a variety of other fused heterocyclic systems. For example, it can be a precursor for the synthesis of triazole derivatives. semanticscholar.orgnih.gov The condensation of 3-acetyl pyridine with amino acids and thiosemicarbazide in the presence of a catalyst like alum can produce 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives. semanticscholar.orgnih.gov Furthermore, this compound is a precursor for the synthesis of 2,3'-bipyridinyl derivatives through a ternary condensation with aromatic aldehydes and malononitrile. rsisinternational.org

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The Tschitschibabin amination of 3-acetylpyridine to produce this compound, for example, involves the reaction with sodium amide, where the acetyl group directs the amination to the 2-position. However, this reaction can have competing side reactions at the acetyl oxygen, which can lower the yield.

In the context of cyclization reactions, mechanistic studies help to elucidate the sequence of bond-forming events. For instance, the synthesis of pyrido[2,3-d]pyrimidines from 2-amino-3-cyanopyridines involves the initial reaction at the cyano and amino groups to form the fused pyrimidine ring. researchgate.net Similarly, the formation of fused heterocycles often proceeds through a series of steps including condensation, cyclization, and sometimes aromatization. uomustansiriyah.edu.iq The study of these mechanisms often involves a combination of experimental techniques and computational modeling. rsc.org

Based on a thorough review of the available scientific literature, it has been determined that there is a significant lack of published research on the coordination chemistry of ligands derived specifically from the chemical compound This compound .

The provided outline requires detailed information on the design, synthesis, and metal complexation of thiosemicarbazone, hydrazone, and other polydentate ligands starting from this compound. Despite extensive searches, no specific studies detailing the synthesis and characterization of these particular derivatives or their complexes with transition metals, main group metals, or actinides could be located.

The existing body of research is rich with information on ligands derived from the closely related precursor, 2-acetylpyridine . Numerous studies describe the synthesis of thiosemicarbazones, hydrazones, and various Schiff bases from 2-acetylpyridine and their subsequent complexation with a wide array of metal ions. However, this information falls outside the strict scope of the requested article, which is focused solely on derivatives of this compound.

Therefore, due to the absence of specific and relevant scientific data for this compound in the requested contexts, it is not possible to generate the article as per the provided outline without compromising scientific accuracy and resorting to unsubstantiated information.

Coordination Chemistry and Metal Complexation of 2 Amino 3 Acetylpyridine Derivatives

Spectroscopic and Structural Elucidation of Coordination Compounds

The characterization of coordination compounds formed with 2-amino-3-acetylpyridine derivatives relies heavily on a combination of spectroscopic and structural methods. These techniques provide critical information on the ligand's binding mode, the geometry of the metal center, and the nature of the metal-ligand bond.

X-ray Diffraction Studies of Metal-2-Amino-3-acetylpyridine Complexes

For instance, a dioxouranium(VI) complex with 2-acetylpyridine-(2-aminobenzoyl-hydrazone) was found to have a distorted pentagonal-bipyramidal geometry. researchgate.net In this structure, the uranium center is coordinated by two axial oxo ligands, while the equatorial plane is occupied by the two nitrogen atoms and one oxygen atom of the deprotonated hydrazone ligand, along with two oxygen atoms from dimethylformamide solvent molecules. researchgate.net Similarly, a tin(IV) complex with 2-acetylpyridine (B122185) N⁴-cyclohexyl thiosemicarbazone adopts a distorted pentagonal bipyramidal geometry. researchgate.net

Other geometries are also common. Square planar geometry has been confirmed for Pd(II) and Au(III) complexes with 2-acetylpyridine N(4)-cyclohexyl-thiosemicarbazone. researchgate.net In contrast, Schiff base complexes of Co(II), Ni(II), and Zn(II) derived from 2-acetylpyridine and alanine (B10760859) have been shown to possess octahedral geometries, with the ligand acting as a mononegative tridentate coordinator. researchgate.net A zinc complex with a tridentate Schiff base ligand derived from 2-acetylpyridine was found to be five-coordinated. mdpi.com The versatility in coordination demonstrates the flexible binding capabilities of these ligands.

| Metal Ion | 2-Acetylpyridine Derivative | Coordination Geometry | Reference |

| U(VI) | 2-acetylpyridine-(2-aminobenzoyl-hydrazone) | Distorted Pentagonal Bipyramidal | researchgate.net |

| Sn(IV) | 2-acetylpyridine N⁴-cyclohexyl thiosemicarbazone | Distorted Pentagonal Bipyramidal | researchgate.net |

| Zn(II) | Schiff base with N,N-dimethylethylenediamine | Five-coordinate | mdpi.com |

| Pd(II) | 2-acetylpyridine N(4)-cyclohexyl-thiosemicarbazone | Square Planar | researchgate.net |

| Au(III) | 2-acetylpyridine N(4)-cyclohexyl-thiosemicarbazone | Square Planar | researchgate.net |

| Ni(II) | Schiff base with alanine | Octahedral | researchgate.net |

| Co(II) | Schiff base with alanine | Octahedral | researchgate.net |

| Bi(III) | 2-acetylpyrazine N(4)-pyridylthiosemicarbazone | 8-coordinate | researchgate.net |

Vibrational and Electronic Spectroscopy of Metal-Ligand Interactions

Vibrational (infrared) and electronic (UV-Visible) spectroscopy are fundamental tools for probing the interaction between metal ions and this compound derivatives.

Vibrational Spectroscopy (FTIR) Infrared (IR) spectroscopy provides direct evidence of ligand coordination. In Schiff base derivatives of 2-acetylpyridine, the stretching vibration of the azomethine group (ν(C=N)) is particularly informative. This band, typically appearing in the 1585–1656 cm⁻¹ region in the free ligand, often shifts to a lower or higher frequency upon complexation, indicating the involvement of the azomethine nitrogen in coordination to the metal center. mdpi.comjapsonline.com The coordination is further confirmed by the appearance of new, non-ligand bands in the far-IR region (typically 450–560 cm⁻¹), which are assigned to metal-nitrogen (ν(M-N)) stretching vibrations. mdpi.comjapsonline.com

In derivatives containing a carboxylate group, such as those prepared with amino acids, the coordination of the carboxylate oxygen is inferred from the positions of the asymmetric and symmetric ν(COO⁻) stretching bands. researchgate.net For hydrated complexes, the presence of coordinated water molecules is often indicated by bands in the 650–700 cm⁻¹ range. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance | Reference |

| ν(C=N) Azomethine | 1585–1656 | Shift indicates coordination of imine nitrogen | mdpi.comjapsonline.com |

| ν(M-N) Metal-Nitrogen | 454–556 | Confirms formation of a coordinate bond | mdpi.comjapsonline.com |

| ν(M-O) Metal-Oxygen | 423-532 | Confirms coordination of carboxylate/phenolic oxygen | japsonline.com |

| ν(H₂O) Coordinated Water | ~650–700 | Indicates presence of aqua ligands | mdpi.com |

Electronic Spectroscopy (UV-Vis) The electronic spectra of these complexes, typically recorded in solvents like DMSO or ethanol (B145695), provide insights into the electronic structure and geometry. The spectra generally exhibit several distinct absorption bands. mdpi.comuomustansiriyah.edu.iqresearchgate.net

Intra-ligand Transitions: High-intensity bands in the ultraviolet region (200–350 nm) are typically assigned to π→π* and n→π* electronic transitions within the aromatic rings and imine groups of the ligand itself. mdpi.comjapsonline.com

Charge Transfer Transitions: Bands of moderate intensity, often appearing at the lower end of the UV or the beginning of the visible region (around 400–500 nm), are characteristic of ligand-to-metal charge transfer (LMCT) transitions, commonly from a nitrogen or oxygen donor atom to the metal center. mdpi.com

d-d Transitions: For transition metal complexes with d-electrons (e.g., Cu(II), Ni(II)), weak absorption bands are observed in the visible region (600–750 nm). mdpi.com The position and number of these bands are indicative of the d-orbital splitting and can be used to infer the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal ion. mdpi.com

| Transition Type | Typical Wavelength Range (nm) | Assignment | Reference |

| π→π | 200–229 | Intra-ligand (aromatic system) | mdpi.com |

| n→π | 280–350 | Intra-ligand (lone pair on N/O) | mdpi.com |

| LMCT | 407–500 | N/O → Metal Charge Transfer | mdpi.com |

| d-d | 600–750 | Metal-centered transitions (e.g., Ni(II), Cu(II)) | mdpi.com |

Theoretical Insights into Metal-2-Amino-3-acetylpyridine Complex Formation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the formation, structure, and electronic properties of metal complexes with acetylpyridine derivatives. researchgate.netresearchgate.net

DFT calculations are widely used to optimize the molecular geometries of these complexes. jhas-bwu.comepstem.net The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. epstem.net Theoretical studies can also predict the most stable isomer among several possibilities. researchgate.net

A key application of theoretical calculations is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important descriptor of molecular stability and reactivity; a smaller gap generally implies higher chemical reactivity. jhas-bwu.comepstem.net Analysis of the FMOs' composition reveals the distribution of electron density and helps identify the regions of the molecule most likely to be involved in electronic transitions or reactions. For example, in some 2-acetylpyridine derivatives, the HOMO is localized on the aromatic rings, while the LUMO is centered on the carbonyl and imine moieties. researchgate.netscielo.br

Furthermore, DFT can be used to calculate other important electronic properties:

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which helps predict how the ligand will interact with the metal ion. epstem.net

Vibrational Frequencies: Theoretical calculations can predict the vibrational spectra (IR and Raman) of the complexes. researchgate.netacs.org This assists in the assignment of experimental spectral bands, especially for complex molecules where assignments can be ambiguous.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and global hardness are calculated to provide a quantitative measure of the complexes' reactivity and stability. researchgate.netscielo.br

| Theoretical Method | Application | Insights Gained | Reference |

| DFT (e.g., B3LYP) | Geometry Optimization | Prediction of bond lengths, angles, and stable isomers | jhas-bwu.comepstem.net |

| FMO Analysis | HOMO-LUMO Gap Calculation | Assessment of chemical reactivity and stability | jhas-bwu.comepstem.netscielo.br |

| MESP Mapping | Visualization of Charge Distribution | Identification of nucleophilic/electrophilic sites for coordination | epstem.net |

| Vibrational Analysis | Calculation of IR/Raman Frequencies | Aid in experimental spectra assignment | researchgate.netacs.org |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 3 Acetylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-amino-3-acetylpyridine and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a derivative like 3-aminoacetophenone, the protons of the methyl group (CH₃) typically appear as a singlet around δ 2.52 ppm. rsc.org The aromatic protons exhibit more complex splitting patterns and chemical shifts depending on their position relative to the amino and acetyl substituents. rsc.org For instance, in substituted pyridines, the protons on the ring carbons (α, β, and γ positions) will have distinct chemical shifts influenced by the electronic effects of the substituents. aip.orgcdnsciencepub.com The amino group protons often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the acetyl group is typically found significantly downfield, for example, at δ 198.7 ppm in 3-aminoacetophenone. rsc.org The carbons of the pyridine (B92270) ring resonate in the aromatic region (typically δ 110-160 ppm), with their exact shifts being highly sensitive to the nature and position of substituents. mdpi.comipb.pt For example, the carbon atom bonded to the nitrogen (C2) in a 2-substituted pyridine experiences a significant deshielding effect. ipb.pt The methyl carbon of the acetyl group appears in the aliphatic region, such as at δ 26.7 ppm for 3-aminoacetophenone. rsc.org The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques, allows for the precise assignment of all atoms in the structure of this compound derivatives. ipb.pt

Table 1: Representative NMR Data for a this compound Analog

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.52 | s | -COCH₃ |

| 4.00 | br s | -NH₂ | |

| 6.84 - 7.29 | m | Aromatic H | |

| ¹³C | 26.7 | -COCH₃ | |

| 113.9 - 147.1 | Aromatic C | ||

| 198.7 | C=O |

Data based on an analogous compound, 3-aminoacetophenone. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in this compound and its derivatives by probing their vibrational modes.

The IR spectrum of a this compound derivative will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group, typically in the range of 1685-1691 cm⁻¹. scirp.org The N-H stretching vibrations of the primary amino group usually appear as one or two bands in the region of 3200-3400 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. japsonline.com Vibrations associated with the pyridine ring, such as C=C and C=N stretching, give rise to a series of bands in the 1600-1400 cm⁻¹ region. japsonline.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of a substituted pyridine is often similar to that of the corresponding substituted benzene (B151609). rsc.org The vibrational spectra of pyridine and its derivatives have been studied in detail, allowing for specific band assignments. rsc.orgcdnsciencepub.com For instance, the ring breathing modes of the pyridine skeleton are often strong in the Raman spectrum. Computational studies are frequently used to simulate Raman spectra and aid in the robust assignment of vibrational bands. acs.orgnih.gov

Table 2: Key Vibrational Frequencies for this compound Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch (Amino) | 3200 - 3400 | IR |

| C-H stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H stretch (Aliphatic) | 2850 - 2950 | IR, Raman |

| C=O stretch (Acetyl) | 1685 - 1691 | IR |

| C=N, C=C stretch (Pyridine Ring) | 1400 - 1600 | IR, Raman |

Data compiled from typical values for substituted pyridines and related compounds. scirp.orgnih.govjapsonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

The UV-Vis spectra of these compounds are characterized by absorption bands that arise from π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, originate from the conjugated π-system of the pyridine ring and the acetyl group. These are often observed in the range of 220-280 nm. japsonline.com The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the carbonyl group) to an anti-bonding π* orbital. These transitions occur at longer wavelengths, often above 300 nm. japsonline.com The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific substitution pattern on the pyridine ring. heteroletters.org

Table 3: Typical UV-Vis Absorption Maxima for Acetylpyridine Derivatives

| Transition Type | Wavelength Range (λ_max, nm) |

|---|---|

| π→π* | 223 - 279 |

| n→π* | 305 - 322 |

Data based on values for various acetylpyridine derivatives in DMSO. japsonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) provides the molecular weight of the compound. scirp.orgmdpi.com The fragmentation pattern is highly characteristic of the molecule's structure. For substituted pyridines, a common fragmentation pathway involves the loss of the substituent at the C-4 position, leading to the formation of a stable pyridinium (B92312) cation. researchgate.net For this compound, characteristic fragments would likely arise from the cleavage of the acetyl group (loss of CH₃CO• or •CH₃) and potentially the amino group. The analysis of these fragment ions allows for the confirmation of the compound's identity and the positions of its functional groups. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition. researchgate.net

Table 4: Illustrative Mass Spectrometry Data for a Pyridine Derivative

| m/z Value | Interpretation |

|---|---|

| 206 | Molecular Ion (M⁺) |

| 191 | [M - CH₃]⁺ |

| 163 | [M - CH₃CO]⁺ |

Illustrative data for a related compound, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile. scirp.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Table 5: Selected Crystallographic Parameters for a Cobalt(II) Complex with a Pyridinium Cation

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3255 (5) |

| b (Å) | 8.3188 (5) |

| c (Å) | 16.2657 (11) |

| α (°) | 89.114 (5) |

| β (°) | 82.806 (5) |

| γ (°) | 64.145 (6) |

Data for (C₅H₆ClN₂)(C₇H₈NO)[CoCl₄]. nih.gov

Chromatographic Applications Utilizing this compound as a Reagent

This compound and its analogs can be utilized as derivatizing agents in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to enhance the detection and separation of other molecules. chemimpex.commdpi.com Derivatization is often employed to improve the chromatographic properties or detectability of analytes. mdpi.com

For instance, acetylpyridines have been studied as derivatization reagents for the analysis of fatty acids by liquid chromatography-mass spectrometry (LC-MS). mdpi.com The reaction of the pyridine-containing reagent with the analyte can introduce a chromophore for UV detection or a readily ionizable group for mass spectrometry, thereby lowering detection limits. mdpi.commdpi.com While specific applications using this compound as a reagent are not extensively documented in the provided context, its chemical functionalities—an aromatic amine and a ketone—suggest its potential for derivatizing a variety of analytes, such as those containing carboxylic acids or aldehydes, prior to chromatographic analysis. chemimpex.com

Computational Chemistry and Theoretical Modeling of 2 Amino 3 Acetylpyridine Systems

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

DFT has emerged as a powerful tool for accurately predicting the properties of molecular systems. For 2-Amino-3-acetylpyridine, DFT calculations have been employed to determine its optimized geometry and to analyze its electronic structure through frontier molecular orbitals and molecular electrostatic potential surfaces. These studies often utilize various functionals and basis sets to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

Optimized Molecular Geometries

Theoretical calculations, primarily using DFT with basis sets such as B3LYP/6-311G, are performed to determine the most stable conformation of this compound. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The optimized structure is crucial for understanding the molecule's steric and electronic properties. For instance, the planarity of the pyridine (B92270) ring and the orientation of the amino and acetyl substituents are key determinants of its chemical behavior. researchgate.net In a study on related acetylpyridine derivatives, the optimized geometries were found to be in good agreement with experimental data obtained from X-ray diffraction. researchgate.net

| Parameter | Calculated Value (B3LYP/6-311G) | Experimental Value |

|---|---|---|

| C-C (pyridine ring) | ~1.39 Å | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | ~1.34 Å |

| C-NH2 | ~1.37 Å | - |

| C-C=O | ~1.51 Å | - |

| C=O | ~1.23 Å | - |

| ∠C-N-C (pyridine) | ~117° | ~117° |

| ∠C-C-NH2 | ~121° | - |

| ∠C-C-C=O | ~120° | - |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. numberanalytics.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. numberanalytics.comresearchgate.net A smaller energy gap suggests higher reactivity. numberanalytics.comjhas-bwu.com For this compound and its derivatives, the HOMO is typically localized on the amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the acetyl group and the pyridine ring, marking the regions susceptible to nucleophilic attack. researchgate.netniscair.res.in

| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -6.2 | -1.5 | 4.7 |

| Metal Complex of a 3-acetylpyridine (B27631) derivative | -5.8 | -2.1 | 3.7 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. conicet.gov.arfrontiersin.org The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP analysis typically shows the most negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the pyridine ring, making them likely sites for electrophilic interaction. jhas-bwu.comnih.gov The hydrogen atoms of the amino group exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are widely used to predict and interpret spectroscopic data, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.govscience.govicm.edu.pl By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimental spectral bands to specific vibrational modes of the molecule. nih.govresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the UV-Visible spectrum. nih.gov These theoretical predictions are invaluable for confirming the molecular structure and understanding the electronic transitions that occur upon light absorption. For related pyridine derivatives, calculated vibrational spectra have shown good agreement with experimental FT-IR and FT-Raman spectra. nih.gov

Structure-Property Correlations from Computational Studies

Computational studies on this compound and related compounds establish crucial correlations between their molecular structure and their chemical and electronic properties. researchgate.netresearchgate.net For example, the position of substituents on the pyridine ring can significantly influence the HOMO-LUMO energy gap, thereby altering the molecule's reactivity and spectroscopic characteristics. researchgate.net DFT calculations can quantify global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which are derived from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and can be correlated with its observed chemical behavior. Studies on similar systems have shown that modifications to the molecular structure, such as the introduction of different functional groups, lead to predictable changes in these calculated properties, offering a rational basis for the design of new molecules with desired characteristics. researchgate.netniscair.res.in

Biological and Pharmacological Applications of 2 Amino 3 Acetylpyridine and Its Derivatives

Antimicrobial Research Applications

Derivatives of 2-Amino-3-acetylpyridine have been the subject of extensive research for their potential applications as antimicrobial agents. These studies have explored their efficacy against a range of pathogenic bacteria and fungi, revealing promising avenues for the development of new therapeutic agents.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of 2-aminopyridine (B139424) derivatives. For instance, a series of novel 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and evaluated for their antimicrobial potency. One particular compound, 2c , exhibited significant activity against Gram-positive bacteria, notably Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 ± 0.000 µg·mL−1. mdpi.comnih.gov However, this series of compounds showed no efficacy against Gram-negative bacteria or yeasts. mdpi.com

In another study, newly synthesized 2-amino-4-aryl-3-cyanopyridines were tested against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria. researchgate.net While most of the synthesized compounds showed limited activity, one derivative demonstrated a substantial antimicrobial effect. researchgate.net Furthermore, research into fused Pyrano[2,3-b]Pyridines derivatives, synthesized from an aminocyano spiro pyrano derivative, revealed effective to moderate action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. ekb.eg Compound 8 from this series was identified as the most potent, showing up to 90% impact against Staphylococcus aureus. ekb.eg

The antibacterial activity of 2-amino-3-cyanopyridine derivatives is influenced by the presence of specific chemical groups. Research has indicated that the simultaneous presence of bromine atoms, nitro groups, and amino groups in the molecules can lead to promising antibacterial activities. scispace.combohrium.com

Table 1: Antibacterial Activity of Selected 2-Aminopyridine Derivatives

| Compound/Derivative | Target Microorganism | Activity/Measurement | Source |

|---|---|---|---|

| Compound 2c (a 2-amino-3-cyanopyridine derivative) | Staphylococcus aureus, Bacillus subtilis | MIC: 0.039 ± 0.000 µg·mL−1 | mdpi.comnih.gov |

| Fused Pyrano[2,3-b]Pyridine derivative (Compound 8 ) | Staphylococcus aureus | Up to 90% impact | ekb.eg |

| 2-amino-3-cyanopyridine derivatives with bromine, nitro, and amino groups | Various bacteria | Promising antibacterial activity | scispace.combohrium.com |

Antifungal Activity

The antifungal properties of 2-aminopyridine derivatives have also been a focus of scientific investigation. Studies on fused Pyrano[2,3-b]Pyridines have shown that these compounds exhibit effective to moderate action against filamentous fungi like Aspergillus fumigatus and unicellular fungi such as Candida albicans. ekb.eg

Similarly, an investigation into 2-amino-3-cyanopyridine derivatives revealed promising antifungal activity against Candida albicans. scispace.combohrium.com The study suggested that the high biological activity of certain compounds could be attributed to the combined presence of bromine atoms, nitro groups, and amino groups within the molecular structure. scispace.combohrium.com Other research has also highlighted the antifungal potential of various pyridine (B92270) derivatives against fungal strains such as Aspergillus niger and Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected 2-Aminopyridine Derivatives

| Compound/Derivative | Target Microorganism | Activity/Measurement | Source |

|---|---|---|---|

| Fused Pyrano[2,3-b]Pyridines | Aspergillus fumigatus, Candida albicans | Effective to moderate action | ekb.eg |

| 2-amino-3-cyanopyridine derivatives with bromine, nitro, and amino groups | Candida albicans | Promising antifungal activity | scispace.combohrium.com |

| Dodecanoic acid derivatives of aminopyridine | Aspergillus niger, Candida albicans | Good antifungal activity | nih.gov |

Structure-Activity Relationships in Antimicrobial Agents

The relationship between the chemical structure of 2-aminopyridine derivatives and their antimicrobial activity is a critical area of study for the development of more potent therapeutic agents. Research has shown that the antimicrobial efficacy is significantly influenced by the nature and position of substituent groups on the pyridine ring.

For instance, in a series of 2-amino-3-cyanopyridine compounds, the presence of a cyclohexylamine (B46788) group was found to be crucial for antimicrobial activity. mdpi.com The introduction of other chemical moieties after the amine function led to a disappearance of this activity. mdpi.com This highlights the specific structural requirements for antibacterial action in this class of compounds.

Furthermore, the presence of certain functional groups can enhance the antimicrobial properties of these derivatives. It has been observed that compounds containing a combination of bromine atoms, nitro groups, and amino groups exhibit high biological activities. scispace.combohrium.com The electron-withdrawing or donating properties of substituents on the aryl ring attached to the pyridine core also play a role in modulating the antimicrobial potency.

Anticancer and Antitumor Research Applications

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology research. Their diverse chemical structures have been explored for their potential to inhibit the growth of various cancer cell lines, leading to the identification of several potent cytotoxic agents.

Cytotoxicity Studies on Cancer Cell Lines

A significant body of research has focused on evaluating the cytotoxic effects of 2-aminopyridine derivatives against a panel of human cancer cell lines. In one study, novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives demonstrated remarkable in vitro cytotoxic activities. uomanara.edu.iq Notably, all the investigated compounds showed superior cytotoxic activity against the PC3 prostate cancer cell line compared to the standard anticancer drug 5-fluorouracil (B62378) (5-FU), with IC50 values ranging from 0.1 to 0.85 μM. uomanara.edu.iq

Another study on 2-amino-3-cyanopyridine derivatives found that compound (4a) displayed significant cytotoxic activity against human colorectal carcinoma (HT29) cells with an IC50 value of 2.243±0.217 μM, which was lower than that of the reference drug doxorubicin. researchgate.net Furthermore, a series of 3-cyanopyridine (B1664610) derivatives have been shown to possess significant cytotoxicity against PC-3, HepG2, and MDA-MB-23 cancer cell lines. researchgate.net

Non-fused cyanopyridone derivatives have also been identified as potent anticancer agents. Compounds 5a and 5e demonstrated the best antiproliferative activities against the MCF-7 breast cancer cell line, with IC50 values of 1.77 and 1.39 μM, respectively. nih.gov Additionally, compounds 6b and 5a were highly effective against the HepG2 hepatocellular carcinoma cell line, with IC50 values of 2.68 and 2.71 μM, respectively. nih.gov

Table 3: Cytotoxicity of Selected 2-Aminopyridine Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value (μM) | Source |

|---|---|---|---|

| S1 (2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile) | PC3 (Prostate) | 0.45 | uomanara.edu.iq |

| S2 (2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile) | PC3 (Prostate) | 0.85 | uomanara.edu.iq |

| S3 (2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile) | PC3 (Prostate) | 0.1 | uomanara.edu.iq |

| S4 (2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile) | PC3 (Prostate) | 0.56 | uomanara.edu.iq |

| 4a (2-amino-3-cyanopyridine derivative) | HT29 (Colorectal) | 2.243 ± 0.217 | researchgate.net |

| 5a (non-fused cyanopyridone) | MCF-7 (Breast) | 1.77 ± 0.10 | nih.gov |

| 5e (non-fused cyanopyridone) | MCF-7 (Breast) | 1.39 | nih.gov |

| 6b (pyridopyrimidine derivative) | HepG2 (Liver) | 2.68 | nih.gov |

| 5a (non-fused cyanopyridone) | HepG2 (Liver) | 2.71 ± 0.15 | nih.gov |

Mechanisms of Cytotoxicity

Understanding the mechanisms through which 2-aminopyridine derivatives exert their cytotoxic effects is crucial for their development as targeted cancer therapies. Research suggests that these compounds can induce cancer cell death through various pathways.

One of the proposed mechanisms involves the inhibition of key enzymes involved in cell cycle progression. Molecular docking studies have suggested that certain 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives may act as plausible inhibitors of cyclin-dependent kinase 2 (CDK2). uomanara.edu.iq CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.

In addition to enzyme inhibition, some pyridine derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. For example, a particularly active anti-tumor compound was shown to inhibit the G2/M stage of the cell cycle and act as a competent apoptotic mediator in the MCF-7 breast cancer cell line. arabjchem.org The ability of these compounds to intercalate with DNA is another potential mechanism contributing to their anticancer and antitumor properties. researchgate.net

Furthermore, some cyanopyridone derivatives have been identified as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2). nih.gov Both VEGFR-2 and HER-2 are key signaling proteins that play crucial roles in tumor growth, angiogenesis, and metastasis. By inhibiting these receptors, the compounds can disrupt essential pathways for cancer cell survival and proliferation.

Design of Targeted Antineoplastic Agents

Derivatives of 2-aminopyridine, including those related to this compound, have emerged as a significant class of compounds in the development of anticancer agents. ijsat.org Their versatile structure allows for modifications that can target various biological pathways involved in cancer progression. ijsat.org Research has focused on synthesizing novel 2-amino-3-cyanopyridine derivatives and evaluating their cytotoxic effects against a range of cancer cell lines.

One study involved the synthesis of twelve (+)-nopinone-based 2-amino-3-cyanopyridines which were tested for their anticancer activity against lung (A549), gastric (MKN45), and breast (MCF7) cancer cell lines. researchgate.net The results indicated that compounds with bromine or chlorine substitutions on the benzene (B151609) ring significantly contributed to their anticancer activity. researchgate.net Specifically, compound 4f demonstrated broad-spectrum activity with IC50 values of 23.78, 67.61, and 53.87 µmol/L against A549, MKN45, and MCF7 cells, respectively. researchgate.net

Another area of investigation is the development of pyridine-thiazole hybrid molecules. These compounds have shown high antiproliferative activity against various tumor cell lines, including those of the colon, breast, lung, glioblastoma, and leukemia. mdpi.com For instance, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (compound 3) exhibited a potent IC50 of 0.57 µM in acute human promyelocytic leukemia (HL-60) cells, while showing significantly lower toxicity in normal human keratinocytes (IC50 >50 µM), indicating a degree of selectivity for cancer cells. mdpi.com The mechanism of action for some of these derivatives may be linked to inducing genetic instability in tumor cells. mdpi.com

Furthermore, amino acid conjugates of aminopyridine have been synthesized and evaluated for their potential as anticancer agents. nih.gov Certain derivatives, such as S3c , S5b , and S6c , displayed promising inhibitory activity against both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. nih.gov Compound S3c was particularly active, with IC50 values of 15.57 µM and 11.52 µM in the parent and resistant cell lines, respectively. nih.gov Molecular docking studies suggest these compounds can bind to multiple protein targets within cancer signaling cascades. nih.gov

The pyridine ring is a core component of several clinically approved and investigational anticancer drugs, highlighting its importance in medicinal chemistry. ekb.eg The development of these derivatives often involves targeting key enzymes and signaling pathways, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis. ijsat.orgekb.eg

Table 1: Cytotoxic Activity of Selected 2-Aminopyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µmol/L) |

|---|---|---|

| 4f | A549 (Lung) | 23.78 |

| MKN45 (Gastric) | 67.61 | |

| MCF7 (Breast) | 53.87 | |

| Compound 3 | HL-60 (Leukemia) | 0.57 |

| S3c | A2780 (Ovarian) | 15.57 |

| A2780CISR (Cisplatin-Resistant Ovarian) | 11.52 |

Anti-inflammatory Research Potential

The pyridine nucleus is a key structural motif in a number of compounds exhibiting anti-inflammatory properties. nih.gov Derivatives of this compound have been explored for their potential therapeutic applications in this area. chemimpex.com The anti-inflammatory action of pyridine derivatives is often associated with the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.gov

For example, novel synthesized derivatives of 2-amino-3-cyano-14-imino-10-methoxy-4-methylthio pyrimido[2,1-b]pyrazolo[4,5-d]pyrimido[2,1-b]benzothiazole have shown promising anti-inflammatory activity. scholarsresearchlibrary.com Some of these compounds demonstrated enhanced activity when compared to the standard drug, diclofenac (B195802) sodium. scholarsresearchlibrary.com Similarly, certain pyrazole (B372694) and pyrazoline derivatives containing a pyridine moiety have been found to be potent inhibitors of lipoxygenase, another enzyme involved in the inflammatory cascade. mdpi.com

Research into thieno[2,3-b]pyridine (B153569) derivatives has also yielded compounds with significant anti-inflammatory effects. In a study using a dextran-induced paw edema model in rats, the thienopyridine derivative AZ023 and 1,4-dihydropyridine (B1200194) derivatives AZ331 and AZ420 demonstrated strong anti-inflammatory activity, being 2.5 times more effective than nimesulide (B1678887) and 2.2 times more effective than acetylsalicylic acid. actabiomedica.ruresearchgate.net These compounds also showed pronounced analgesic properties. actabiomedica.ruresearchgate.net

The mechanism of action for some pyridine-based anti-inflammatory agents involves the inhibition of prostaglandin (B15479496) E2 (PGE2) production through the suppression of COX-1 and COX-2 enzymes. nih.gov The search for new and more effective pyridine-based anti-inflammatory agents that can selectively inhibit COX enzymes remains an active area of research. nih.gov

Neurological Research and Neuroprotective Studies

This compound serves as a foundational structure for the synthesis of pharmaceuticals aimed at treating neurological disorders, largely due to its capacity to interact with specific brain receptors. chemimpex.com While direct neuroprotective studies on this compound itself are not extensively detailed, research on related pyridine compounds provides insights into their potential neurological applications.

For instance, the neurotoxin 3-acetylpyridine (B27631) (3-AP) is known to induce cerebellar ataxia in animal models. dntb.gov.uaneurology.org Studies have utilized this model to investigate the neuroprotective effects of other agents. Dopamine agonists like pramipexole (B1678040) and bromocriptine (B1667881) have shown neuroprotective effects against the neurodegeneration caused by 3-acetylpyridine in rats. neurology.org This suggests that the pyridine scaffold can be a target for neurotoxic effects, but also a basis for designing neuroprotective compounds.

Furthermore, derivatives of acetylpyridine have been synthesized and evaluated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes that are key targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net Certain (thiazol-2-yl)hydrazone derivatives of 4-acetylpyridine (B144475) were found to be selective and potent inhibitors of human MAO-B. researchgate.net The most promising of these compounds also exhibited inhibitory activity against AChE in the low micromolar range, suggesting a potential multi-target role in addressing neurodegeneration. researchgate.net

Enzyme Inhibition Studies

Derivatives of 2-aminopyridine have been extensively studied as inhibitors of various enzymes, highlighting their potential for therapeutic interventions in a range of diseases.

One significant area of research is the inhibition of carbonic anhydrases (CAs). nih.govnih.gov CAs are metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide. nih.govnih.gov A series of novel 2-amino-3-cyanopyridines were synthesized and tested for their inhibitory effects against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The inhibition constants (Ki) for these compounds were in the micromolar range, with compound 7d showing the best inhibition against hCA I (Ki: 2.84 μM) and compound 7b demonstrating the strongest inhibition against hCA II (Ki: 2.56 μM). nih.gov

Another class of enzymes targeted by aminopyridine derivatives is the monoamine oxidases (MAO). (Thiazol-2-yl)hydrazone derivatives of 2-, 3-, and 4-acetylpyridine have been shown to inhibit human MAO-A and MAO-B enzymes, with some derivatives of 4-acetylpyridine acting as selective hMAO-B inhibitors at low nanomolar concentrations. researchgate.net These compounds were also investigated for their ability to inhibit acetylcholinesterase (AChE), with some showing activity in the low micromolar range, suggesting their potential as multi-target agents for neurodegenerative diseases. researchgate.net

Furthermore, 2-amino-4-methylpyridine (B118599) has been identified as a potent inhibitor of inducible nitric oxide synthase (NOS II). nih.gov It inhibited murine NOS II activity with an IC50 of 6 nM and was found to be a competitive inhibitor with respect to arginine. nih.gov This compound was less potent against human recombinant NOS II (IC50 = 40 nM) and even less so against human recombinant NOS I and NOS III (IC50 = 100 nM). nih.gov

In the context of diabetes research, dicyanoaniline derivatives of pyridine have been synthesized and evaluated as dual inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. arabjchem.org

Table 2: Enzyme Inhibition by Selected 2-Aminopyridine Derivatives

| Derivative Class | Target Enzyme | Potency (Ki or IC50) |

|---|---|---|

| 2-Amino-3-cyanopyridines | hCA I | 2.84 - 112.44 µM |

| hCA II | 2.56 - 31.17 µM | |

| (Thiazol-2-yl)hydrazones of acetylpyridine | hMAO-B | Low nanomolar to low micromolar range |

| AChE | Low micromolar range | |

| 2-Amino-4-methylpyridine | Murine NOS II | 6 nM |

| Human recombinant NOS II | 40 nM | |

| Human recombinant NOS I & III | 100 nM |

Applications in Agricultural Chemistry Research

This compound is a versatile building block in the synthesis of agrochemicals, including pesticides and herbicides, aimed at enhancing crop protection. chemimpex.com

Development of Herbicides

Pyridine derivatives are a well-established class of compounds in herbicide research. mdpi.com For instance, two series of 2-cyano-3-substituted-pyridinemethylaminoacrylates were synthesized and shown to act as inhibitors of photosystem II (PSII) electron transport. nih.gov Some of these compounds exhibited excellent herbicidal activities at application rates as low as 75 g/ha and were found to be safe for corn. nih.gov

More recently, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives were designed and synthesized from 2-chloronicotinic acid. mdpi.com These compounds were tested for their herbicidal activity against both dicotyledonous (lettuce) and monocotyledonous (bentgrass) plants. mdpi.com Many of the synthesized compounds showed good herbicidal activity against bentgrass. mdpi.com

Additionally, 3-(Pyridin-2-yl)benzothiazol-2-one derivatives have been identified as a new class of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.govresearchgate.net While effective against broadleaf weeds, their efficacy against grass weeds was limited. nih.govresearchgate.net To address this, researchers have incorporated acylalanine moieties into the 3-(pyridin-2-yl)benzothiazol-2-one scaffold. nih.govresearchgate.net One such compound, I-09 , demonstrated 100% post-emergence herbicidal efficacy against several broadleaf weeds at an application rate of 75 g a.i./ha. nih.gov Structure-activity relationship (SAR) analysis indicated that a 3-fluoro-5-trifluoromethyl-pyridine group was optimal for activity. nih.govresearchgate.net

Development of Pesticides

The pyridine ring is a core structural feature of neonicotinoid insecticides, which are highly effective against a broad range of pests, particularly sucking insects like aphids. nih.gov This has spurred the synthesis of novel pyridine derivatives as potential insecticides.

In one study, several new pyridine derivatives were prepared and tested for their toxicity against nymphs and adults of the cowpea aphid (Aphis craccivora). nih.gov The LC50 values for the tested compounds against nymphs ranged from 0.080 to 0.385 mg/L. nih.gov Notably, compounds 1f and 1d showed the highest insecticidal activity with LC50 values of 0.080 and 0.098 mg/L, respectively. nih.gov

Another study investigated the insecticidal activity of five different pyridine derivatives against the same aphid species. nih.gov The results showed that one of the compounds, N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate (compound 1) , had an insecticidal activity approximately four times greater than the commercial insecticide acetamiprid. nih.gov The other tested compounds also displayed moderate to strong aphidicidal properties. nih.gov

Role in Material Science Research

The incorporation of specific chemical moieties into polymer backbones can significantly alter the material's properties. In principle, this compound could be used in polymer formulations to potentially enhance thermal stability and mechanical properties. The pyridine ring, being an aromatic heterocycle, can impart rigidity to a polymer chain, which often correlates with a higher glass transition temperature and improved stability at elevated temperatures. The amino and acetyl groups offer reactive sites for polymerization or for grafting onto existing polymers.

However, specific studies detailing the synthesis of polymers incorporating this compound and quantifying their thermal or mechanical characteristics through methods like thermogravimetric analysis (TGA) or tensile testing are not publicly documented. Research on coordination polymers and metal-organic frameworks (MOFs) has explored various pyridine derivatives as ligands, but specific use of this compound in this context to create materials with novel structural or functional properties is not described in available literature. mdpi.com

Biochemical Research Applications

Derivatives of 2-aminopyridine have been investigated for a range of biological activities, including the inhibition of specific enzymes. For instance, various substituted aminopyridines have been studied as inhibitors of kinases, nitric oxide synthase, and other enzymes, with their efficacy often quantified by metrics such as the half-maximal inhibitory concentration (IC50). nih.govresearchgate.net The structural motif of this compound, possessing both a hydrogen bond donor (amino group) and acceptor (carbonyl group) adjacent to a pyridine nitrogen, makes it a candidate for designing molecules that could interact with enzyme active sites.

Additionally, fluorescent derivatives of aminopyridines are utilized as probes in biochemical assays to study biological processes or to label and visualize biomolecules. sciforum.netresearchgate.netresearchgate.netnih.gov The pyridine core can form the basis of a fluorophore whose spectral properties might change upon binding to a target or reacting within a specific biochemical environment. Despite this potential, there is a lack of specific published research demonstrating the use of this compound or its direct derivatives as enzyme inhibitors with reported IC50 values or as fluorescent probes for specific biochemical targets.

Role in Dye Synthesis Research

Aromatic amines are fundamental precursors in the synthesis of azo dyes, a large and commercially important class of colorants. The general process involves a diazotization reaction, where the primary amino group is converted into a diazonium salt using nitrous acid, followed by a coupling reaction with an electron-rich substrate (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative. isca.meslideshare.net The resulting azo compound contains the characteristic -N=N- chromophore.

Heterocyclic amines, including various aminopyridine derivatives, are widely used as the diazo component to produce dyes with high color brilliance and good fastness properties. researchgate.netosti.govnih.gov For example, dyes have been synthesized from related compounds like 2-amino-3-hydroxypyridine. researchgate.netosti.gov The specific shade and properties of the resulting dye depend on the electronic nature of both the heterocyclic amine and the coupling component.

Theoretically, this compound can undergo diazotization and subsequent coupling to form novel azo dyes. rsc.org The acetyl group's electron-withdrawing nature would be expected to influence the color of the resulting dye. However, specific reports detailing the synthesis of dyes from this compound, along with their spectral properties (e.g., maximum absorption wavelength, λmax) and performance characteristics on fabrics (e.g., lightfastness, wash fastness), are not available in the scientific literature. mdpi.com

Advanced Topics and Future Directions in 2 Amino 3 Acetylpyridine Research

Development of Novel Synthetic Methodologies

The synthesis of 2-aminopyridine (B139424) derivatives, including 2-Amino-3-acetylpyridine, is an active area of research focused on improving efficiency, yield, and sustainability. Traditional methods are often being replaced by novel, one-pot multicomponent reactions that offer simplified procedures and reduced environmental impact. mdpi.comgoogle.com

One innovative approach involves the reaction of 2,4-pentadiene nitrile compounds with amine compounds in the presence of a base. google.com This method is advantageous due to its mild reaction conditions, readily available starting materials, and the ability to produce a wide range of substituted 2-aminopyridine compounds with yields ranging from 58-81%. google.com Another novel method for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives utilizes a one-pot condensation of malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium (B1175870) acetate (B1210297) under solvent-free microwave irradiation, which is noted for its short reaction time and high yields. researchgate.net

Researchers are also exploring the use of various catalysts to facilitate these syntheses. For instance, ytterbium perfluorooctanoate [Yb(PFO)3] has been used as a catalyst in a one-pot reaction to produce 2-amino-3-cyanopyridine derivatives, offering high yields and an environmentally friendly process. researchgate.net The development of such methodologies is crucial for making the synthesis of this compound and its derivatives more economical and scalable for industrial applications.

| Synthetic Method | Reactants | Catalyst/Conditions | Key Advantages | Yield |

| One-pot reaction | 2,4-pentadiene nitrile compound, amine compound | Base, Room temperature to 150°C | Mild conditions, readily available materials, wide substituent range | 58-81% google.com |

| One-pot condensation | Malononitrile, aromatic aldehyde, methyl ketone, ammonium acetate | Solvent-free microwave irradiation | Short reaction time, high yields, environmentally friendly | High researchgate.net |

| Catalytic one-pot reaction | Aldehydes, ketones, malononitrile, ammonium acetate | Ytterbium perfluorooctanoate [Yb(PFO)3] | High yields, environmentally friendly | High researchgate.net |

Exploration of New Biological Targets and Mechanisms of Action

Derivatives of 2-aminopyridine are being investigated for a wide range of therapeutic applications, including their potential as antimicrobial and anti-inflammatory agents. chemimpex.com The core structure of this compound makes it a valuable scaffold for developing new drugs targeting various biological pathways.

Recent research has focused on the design of 2-aminopyridine derivatives as potent and selective inhibitors of specific enzymes and receptors. For example, certain derivatives have shown promise as antimicrobial agents effective against both Gram-positive and Gram-negative bacteria. The mechanism of action for these compounds often involves the inhibition of essential bacterial enzymes.

Furthermore, the 2-aminopyridine scaffold is being explored for its potential in targeting neurological disorders. chemimpex.com Some derivatives have been found to exhibit high affinity for sigma receptors (σRs), which are implicated in conditions such as neuropathic pain and Alzheimer's disease. mdpi.com The exploration of these new biological targets is a key area of future research, with the aim of developing novel therapeutics for a range of diseases.

| Biological Target Class | Potential Therapeutic Application | Example Derivative/Study Focus |

| Bacterial Enzymes | Antimicrobial Agents | Derivatives effective against Staphylococcus aureus and E. coli |

| Sigma Receptors (σRs) | Neurological Disorders (e.g., neuropathic pain, Alzheimer's) | Polyfunctionalized pyridines with high affinity for σ1R mdpi.com |

| Inflammatory Pathways | Anti-inflammatory Agents | General exploration of anti-inflammatory properties chemimpex.com |